7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Overview
Description
7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of multiple fluorine atoms, which impart distinct chemical properties such as high electronegativity and thermal stability. The bicyclic framework of this compound is a privileged structure in medicinal chemistry, often associated with bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclic core. This reaction can be catalyzed by organocatalysts under mild conditions, providing high enantioselectivity and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of chiral catalysts and hydrogen bond catalysis can also be employed to ensure the production of enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring opening.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential bioactivity suggests applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a potent modulator of biological activity .
Comparison with Similar Compounds
Similar Compounds
Camphor: Another bicyclic compound with bioactive properties.
Sordarins: Known for their antifungal activity.
α-santalol and β-santalol: Bioactive natural products with similar structural motifs.
Uniqueness
7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is unique due to its high fluorine content and the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. Its bicyclic structure also provides a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
7-chloro-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF7N/c9-4-2-1-3(10)5(4)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWLACCWRDCQEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1F)NC2(C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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